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Compound of Interest

Compound Name: Azide-PEG5-Tos

Cat. No.: B605798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Azide-PEG5-Tos is a heterobifunctional crosslinking reagent that has garnered significant

attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture,

featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a tosyl leaving group,

provides a versatile platform for the covalent attachment and modification of a wide array of

molecules. This in-depth technical guide elucidates the core chemical properties of Azide-
PEG5-Tos, presents detailed experimental protocols for its key reactions, and visualizes its

utility in complex bioconjugation workflows.

Core Chemical Properties
Azide-PEG5-Tos is a well-defined molecule with the chemical formula C17H27N3O7S and a

molecular weight of approximately 417.48 g/mol .[1] The structure consists of a short,

hydrophilic five-unit polyethylene glycol (PEG) chain, which enhances solubility in aqueous

media.[1] One terminus of the PEG chain is functionalized with an azide group (-N3), while the

other is capped with a tosylate group (-OTs). The physical state of Azide-PEG5-Tos can vary,

with some suppliers describing it as a solid powder and others as a liquid at room temperature.

For optimal stability, it is recommended to store the compound at -20°C.[2]

Quantitative Data Summary
While specific experimental values for pKa, melting point, and boiling point are not consistently

reported across publicly available sources, the following table summarizes the key chemical
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identifiers for Azide-PEG5-Tos.

Property Value

Chemical Formula C17H27N3O7S

Molecular Weight 417.48 g/mol [1]

CAS Number 236754-49-7[1]

IUPAC Name
14-azido-3,6,9,12-tetraoxatetradecyl 4-

methylbenzenesulfonate[1]

Purity Typically >95%

Solubility Soluble in DMSO and aqueous media[1]

Storage Recommended at -20°C[2]

Reactivity and Functional Roles
The chemical utility of Azide-PEG5-Tos is dictated by its two distinct functional groups: the

azide and the tosylate. This dual reactivity allows for a two-step, orthogonal conjugation

strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, most

notably Antibody-Drug Conjugates (ADCs).[3]

The Azide Group: A Gateway to "Click Chemistry"
The terminal azide group is a key participant in so-called "click chemistry" reactions, which are

known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group of

Azide-PEG5-Tos can readily undergo:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the

formation of a stable triazole ring upon reaction with a terminal alkyne in the presence of a

copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry

variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) to react with the azide,

forming a triazole linkage. This method is particularly advantageous for in vivo applications

where the cytotoxicity of copper is a concern.
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The Tosyl Group: A Precursor for Nucleophilic
Substitution
The tosylate group is an excellent leaving group, making the other end of the molecule

susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of

functionalities by reacting Azide-PEG5-Tos with nucleophiles such as amines, thiols, and

alcohols. The hydrophilic PEG spacer not only enhances solubility but also provides flexibility to

the resulting conjugate.

Below is a diagram illustrating the primary reaction pathways of Azide-PEG5-Tos.

Reactants
Reaction Types

Products

Azide-PEG5-Tos

CuAAC
(Click Chemistry) Azide end

SPAAC
(Click Chemistry)

 Azide end

Nucleophilic
Substitution

 Tosyl end

Molecule-Alkyne

Molecule-Strained Alkyne
(e.g., DBCO, BCN)

Molecule-Nucleophile
(e.g., R-NH2, R-SH)

Triazole Conjugate

Triazole Conjugate

Substituted Conjugate

Click to download full resolution via product page

Core reaction pathways of Azide-PEG5-Tos.

Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving Azide-
PEG5-Tos. These protocols are intended as a starting point and may require optimization
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based on the specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating Azide-PEG5-Tos to an alkyne-

containing molecule.

Materials:

Azide-PEG5-Tos

Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

Phosphate-buffered saline (PBS) or other appropriate buffer

DMSO or DMF (if needed for solubility)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

Prepare a 50 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

Prepare a 50 mM stock solution of THPTA in water.

Reaction Setup:
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In a microcentrifuge tube, add the alkyne-containing molecule to the desired final

concentration in the reaction buffer.

Add Azide-PEG5-Tos to the reaction mixture (typically 1.5-2 equivalents relative to the

alkyne).

Add the THPTA ligand to the reaction mixture (final concentration of ~5 times the copper

concentration).

Add the CuSO4 solution to the reaction mixture (final concentration of ~1 mM).

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final

concentration of ~5 mM).

Reaction Incubation:

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The

reaction progress can be monitored by LC-MS or HPLC.

Purification:

Purify the resulting conjugate using an appropriate method such as size-exclusion

chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents

and byproducts.

Characterization:

Confirm the identity and purity of the final conjugate using techniques such as mass

spectrometry (MS) and NMR spectroscopy.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This protocol outlines a general method for the copper-free conjugation of Azide-PEG5-Tos to

a molecule containing a strained alkyne (e.g., DBCO).

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b605798?utm_src=pdf-body
https://www.benchchem.com/product/b605798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Azide-PEG5-Tos

Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

Reaction buffer (e.g., PBS, pH 7.4)

DMSO or DMF (if needed for solubility)

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.

Prepare a stock solution of the strained alkyne-containing molecule in a compatible

solvent.

Reaction Setup:

In a microcentrifuge tube, add the strained alkyne-containing molecule to the desired final

concentration in the reaction buffer.

Add the Azide-PEG5-Tos stock solution to the reaction mixture. A molar excess of 1.5 to

5-fold of the azide is often used to ensure complete reaction.

Reaction Incubation:

Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C, with

gentle agitation. Reaction times will vary depending on the specific strained alkyne used.

Monitor the reaction by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).

Purification:

Purify the conjugate using a method suitable for the biomolecule of interest, such as SEC

or affinity chromatography, to remove excess Azide-PEG5-Tos.

Characterization:
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Analyze the final product by methods such as MS to confirm conjugation and determine

the degree of labeling.

Protocol 3: Nucleophilic Substitution with an Amine
This protocol provides a representative example of a nucleophilic substitution reaction where

the tosyl group of Azide-PEG5-Tos is displaced by a primary amine.

Materials:

Azide-PEG5-Tos

Amine-containing molecule (R-NH2)

Aprotic polar solvent (e.g., DMF or DMSO)

Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

Reaction Setup:

Dissolve Azide-PEG5-Tos in the anhydrous solvent in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Add the amine-containing molecule to the solution (typically 1.1-1.5 equivalents).

Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents) to act as a

proton scavenger.

Reaction Incubation:

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-

24 hours. The reaction progress should be monitored by TLC or LC-MS.

Work-up and Purification:

Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl

acetate) and washed with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Characterization:

Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm

the structure of the resulting amine-PEG5-azide.

Application in Antibody-Drug Conjugate (ADC)
Synthesis
A prominent application of Azide-PEG5-Tos is in the construction of Antibody-Drug Conjugates

(ADCs). In a typical workflow, the tosyl group is first reacted with a functional group on the

cytotoxic drug, and the resulting azide-functionalized drug-linker construct is then "clicked" onto

an alkyne-modified antibody.

The following diagram illustrates a generalized workflow for the synthesis of an ADC using

Azide-PEG5-Tos.
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Step 1: Drug-Linker Conjugation Step 2: Antibody Modification

Step 3: Click Chemistry Conjugation

Azide_PEG5_Tos

Nucleophilic Substitution

Cytotoxic Drug
with Nucleophile (e.g., -NH2)

Azide-PEG5-Drug Conjugate

CuAAC or SPAAC

Monoclonal Antibody

Introduction of Alkyne Groups
(e.g., via NHS-alkyne)

Alkyne-Modified Antibody

Antibody-Drug Conjugate (ADC)

Click to download full resolution via product page

Workflow for ADC synthesis using Azide-PEG5-Tos.

In conclusion, Azide-PEG5-Tos is a powerful and versatile chemical tool for researchers in the

life sciences and drug development. Its well-defined structure and orthogonal reactivity enable

the precise construction of complex bioconjugates, with its application in ADC synthesis being
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a prime example of its utility. The protocols and information provided in this guide serve as a

comprehensive resource for harnessing the full potential of this valuable reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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